4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide moiety, a benzothiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps. One common method involves the reaction of 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in an aqueous medium . The reaction conditions often require the use of excess (benzamidomethyl)triethylammonium chloride to overcome the low reactivity of the amine due to the presence of the nitro group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the design of pro-drugs.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its combination of a benzamide moiety, a benzothiazole ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H18N4O4S2 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H18N4O4S2/c1-14-5-7-15(8-6-14)22(29)25-17-9-10-19-20(12-17)33-23(26-19)32-13-21(28)24-16-3-2-4-18(11-16)27(30)31/h2-12H,13H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
RFXBWVDFLDBNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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